molecular formula C8H10N2O B13272140 4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole

4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B13272140
M. Wt: 150.18 g/mol
InChI Key: DABKLYKMFKXBKF-UHFFFAOYSA-N
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Description

4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3,6-dihydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 3,6-dihydro-2H-pyran-4-ylboronic acid with a suitable pyrazole derivative. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the pyran moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-ylboronic acid
  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Uniqueness

4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-(3,6-dihydro-2H-pyran-4-yl)-1H-pyrazole

InChI

InChI=1S/C8H10N2O/c1-3-11-4-2-7(1)8-5-9-10-6-8/h1,5-6H,2-4H2,(H,9,10)

InChI Key

DABKLYKMFKXBKF-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=CNN=C2

Origin of Product

United States

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